(2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide
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Description
(2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide, also known as coumarin derivative, is a chemical compound that has attracted a lot of interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related chromene derivatives has been explored, such as the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide to form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones under different conditions (Vetyugova et al., 2018).
Biological Applications
- The antimicrobial properties of novel compounds bearing the sulfamoyl moiety and incorporating chromene derivatives have been investigated, revealing promising results as antimicrobial agents. This highlights the potential of chromene-based compounds in developing new therapeutic agents (Darwish et al., 2014).
Photophysical Properties
- Research has been conducted on the development of sensitive probes based on coumarin derivatives for the detection of ions in living cells. For instance, a study on the synthesis of a coumarin–pyrazolone probe for detecting Cr3+ ions demonstrated significant quenching of fluorescence, showcasing the potential of such compounds in biological imaging and sensing applications (Mani et al., 2018).
Antioxidant Activity
- The synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles has been explored, with the compounds screened for antioxidant activity. This work underscores the relevance of chromene derivatives in developing compounds with potential health benefits, including corrosion inhibition properties for metals in acidic mediums (Anjan Kumar et al., 2022).
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-23-18-9-5-3-7-16(18)20-19(21)11-10-14-12-15-6-2-4-8-17(15)22-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCVCOFLEAGXCR-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide |
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